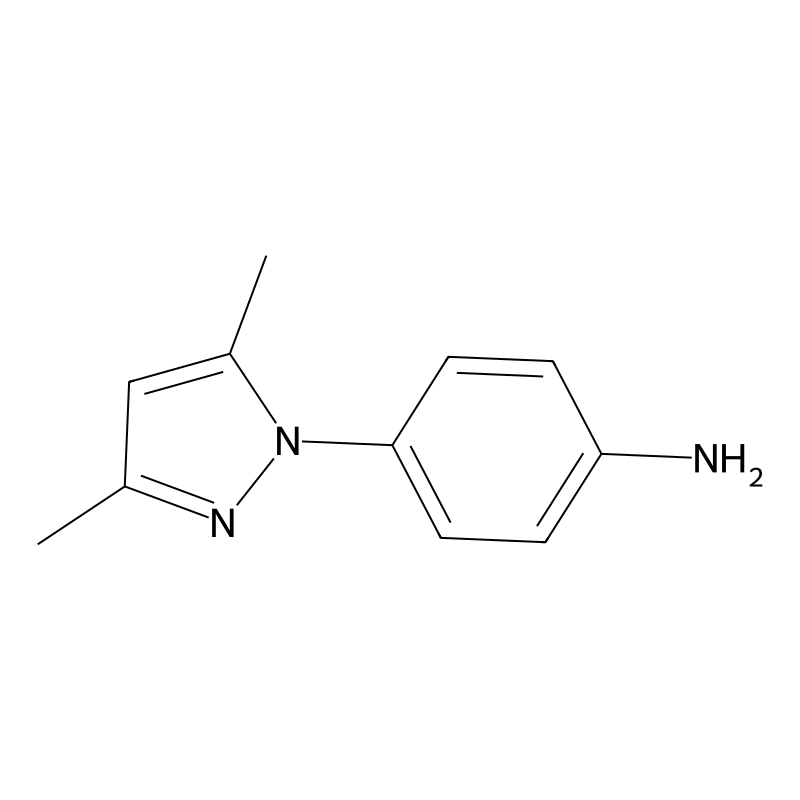

4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis in Oxidation Reactions

Scientific Field: Chemistry

Summary of Application: This compound is used as a ligand in the synthesis of copper complexes, which have shown excellent catalytic activity in the oxidation of catechol to o-quinone.

Methods of Application: The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine.

Pharmaceutical Synthesis

Scientific Field: Pharmaceutical Chemistry

Summary of Application: This compound is used in the synthesis of pharmaceuticals.

Nitrification Inhibitors

Scientific Field: Agriculture and Soil Science

Summary of Application: Dimethylpyrazole-based compounds, including “4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline”, are used as nitrification inhibitors to suppress soil-nitrifier activity and decrease nitrogen losses.

Biological Activities

Scientific Field: Biochemistry and Pharmacology

Summary of Application: Pyrazole and its derivatives, including “4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline”, are associated with different biological activities, such as antimycobacterial, inflammatory, anticancer, antimicrobial, antibacterial, anti-tubercular activities.

Fluorogenic Bio-Visualisation

Scientific Field: Biochemistry

Summary of Application: This compound has been reported as an “ultra-bright” bioorthogonal probe for fluorogenic bio-visualisation in living cells.

Synthesis of Pyrazolo[1,5-a]pyrimidines

Scientific Field: Organic Chemistry

Summary of Application: This compound is used in the synthesis of pyrazolo[1,5-a]pyrimidines.

4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline is an organic compound characterized by the presence of a pyrazole ring and an aniline moiety. Its molecular formula is C11H13N3, and it has a molecular weight of approximately 187.24 g/mol. The compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.

The chemical reactivity of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline primarily involves its role as a ligand in coordination chemistry. It can form complexes with various metal ions, which may lead to the formation of metal-ligand complexes that exhibit unique properties. The compound can also undergo nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of the aniline group .

Research indicates that 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline and its derivatives exhibit significant biological activities. These include:

- P2X7 Receptor Inhibition: Some derivatives have shown potent inhibitory effects against the P2X7 receptor, which is implicated in inflammatory and neurological disorders.

- Anticancer Activity: Related compounds have demonstrated anticancer properties against various cancer cell lines, suggesting potential therapeutic applications.

- Antioxidant Activity: Pyrazole derivatives are known for their antioxidant activities, which may contribute to their protective effects in biological systems.

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline typically involves the condensation reaction between 3,5-dimethyl-1H-pyrazole and an appropriate aniline derivative. This can be achieved through various methods, including:

- Direct Condensation: Reacting 3,5-dimethyl-1H-pyrazole with aniline under acidic or basic conditions.

- Use of Protecting Groups: Employing protecting groups for functional groups that may interfere during the reaction.

- Metal-Catalyzed Reactions: Utilizing metal catalysts to facilitate the formation of the desired product under milder conditions .

4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline has diverse applications across several domains:

- Corrosion Inhibition: It has been identified as an effective corrosion inhibitor for carbon steel in acidic environments.

- Synthesis of Heterocyclic Compounds: The compound serves as a precursor for synthesizing various heterocyclic compounds, including s-triazine derivatives.

- Pharmaceutical Development: Its biological activities make it a candidate for drug development targeting specific receptors involved in disease processes.

Studies have shown that 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline interacts with various biological targets:

- Enzyme Interactions: It can modulate enzyme activity, influencing pathways such as the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation .

- Metal Complex Formation: The compound's ability to form stable complexes with metal ions allows it to act as a chelating agent in biochemical contexts .

Several compounds share structural similarities with 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline | Contains multiple pyrazole groups | Enhanced ligand properties due to multiple binding sites |

| 2-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline | Similar pyrazole structure but different positioning | Potentially different biological activity profiles |

| Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives | Incorporates triazine moiety | Notable efficiency as corrosion inhibitors |

These compounds highlight the versatility of pyrazole-based structures in various applications while emphasizing the unique properties of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline due to its specific functional groups and structural arrangement .